molecular formula C16H14ClN3O2 B2764120 1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1170827-67-4

1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2764120
CAS RN: 1170827-67-4
M. Wt: 315.76
InChI Key: RDNFHDKOBHXEKE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CBIU and has a molecular formula of C17H14ClN3O2.

Scientific Research Applications

Synthetic Methods and Chemical Reactions

  • Synthesis and Reactions with Anthranilic Acid Derivatives : One study explores the reactions of anthranilic acid derivatives with 3‐chloropropyl isocyanate, leading to compounds with potential for further chemical manipulation and study in medicinal chemistry and materials science (Papadopoulos, 1984).

Antioxidant Properties and Spectroscopic Elucidation

  • Asymmetric Bis-Isatin Derivatives : A study reports the design, synthesis, and characterization of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. These compounds were investigated for their antioxidant properties, showing varied activities based on their structural differences (Yakan et al., 2021).

Mechanistic Studies in Chemistry

  • Chemistry of Urea with Acyloins and Diacetyl : Research on the chemistry of urea and its reactions with acyloins and diacetyl provides insights into potential mechanistic pathways and the formation of novel cyclic compounds, which can have implications in synthetic and medicinal chemistry (Butler & Hussain, 1981).

Synthesis of Urea Derivatives

  • Efficient Method for Synthesis : A study presents a simple and efficient method for the synthesis of 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and thiourea derivatives. This methodology could be significant for developing pharmaceuticals or materials with specific properties (Yan et al., 2014).

Urea-Fluoride Interaction

  • Proton Transfer Mechanisms : The interaction between urea derivatives and fluoride ions highlights complex hydrogen bonding and proton transfer mechanisms, which could be relevant in understanding biological processes or designing novel catalysts (Boiocchi et al., 2004).

Potential Anticancer Agents

  • Synthesis and In Vitro Assay : Compounds related to 1-(4-Chlorobenzyl)-3-(2-oxoindolin-5-yl)urea have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-12-3-1-10(2-4-12)9-18-16(22)19-13-5-6-14-11(7-13)8-15(21)20-14/h1-7H,8-9H2,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNFHDKOBHXEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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